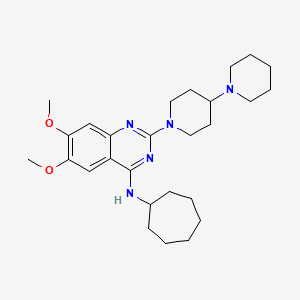![molecular formula C29H30N4O4 B1663787 12-(3,4-DIMETHOXYPHENYL)-10-(2-MORPHOLINOETHYL)-10,12-DIHYDRO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-11-IMINE](/img/structure/B1663787.png)
12-(3,4-DIMETHOXYPHENYL)-10-(2-MORPHOLINOETHYL)-10,12-DIHYDRO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-11-IMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ML079 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the following steps:
Preparation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds through reactions such as alkylation, acylation, and cyclization.
Formation of ML079: The intermediate compounds are then subjected to further reactions, including condensation and cyclization, to form the final product, ML079.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial production methods for ML079 would involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
ML079 undergoes various chemical reactions, including:
Oxidation: ML079 can be oxidized under specific conditions to form oxidized derivatives. Common reagents used in oxidation reactions include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reduction reactions of ML079 involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: ML079 can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
ML079 has a wide range of scientific research applications, including:
Chemistry: In chemistry, ML079 is used as a probe to study the interactions and binding affinities of neuropeptide S receptor 1 (NPSR1) with various ligands.
Biology: In biological research, ML079 is used to investigate the role of NPSR1 in regulating anxiety and arousal. It helps in understanding the molecular mechanisms underlying these physiological processes.
Medicine: In medical research, ML079 is explored for its potential therapeutic applications in treating anxiety disorders and related conditions. It serves as a tool to develop new drugs targeting NPSR1.
Industry: In the pharmaceutical industry, ML079 is used in drug discovery and development processes to identify and optimize new therapeutic agents targeting NPSR1
Mechanism of Action
ML079 exerts its effects by binding to the neuropeptide S receptor 1 (NPSR1). This binding activates the receptor and triggers a cascade of intracellular signaling pathways, leading to the regulation of anxiety and arousal. The molecular targets and pathways involved include:
NPSR1 Activation: ML079 binds to NPSR1, causing a conformational change in the receptor.
Intracellular Signaling: The activated receptor interacts with G-proteins, leading to the activation of downstream signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway.
Physiological Effects: The activation of these pathways results in the modulation of anxiety and arousal levels
Comparison with Similar Compounds
ML079 can be compared with other similar compounds that target neuropeptide S receptor 1 (NPSR1). Some of these compounds include:
ML103: Another experimental probe targeting NPSR1, but with different binding affinities and selectivity profiles.
ML109: A compound with similar applications but differing in its chemical structure and pharmacokinetic properties.
ML112: A related compound used in similar research applications but with distinct molecular targets and pathways.
The uniqueness of ML079 lies in its specific binding affinity and selectivity for NPSR1, making it a valuable tool for studying the receptor’s role in anxiety and arousal regulation .
Properties
Molecular Formula |
C29H30N4O4 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
18-(3,4-dimethoxyphenyl)-15-(2-morpholin-4-ylethyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine |
InChI |
InChI=1S/C29H30N4O4/c1-34-22-9-8-20(17-24(22)35-2)25-26-21-6-4-3-5-19(21)7-10-23(26)37-29-27(25)28(30)33(18-31-29)12-11-32-13-15-36-16-14-32/h3-10,17-18,25,30H,11-16H2,1-2H3 |
InChI Key |
HTAQOIIMDZRODK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC5=C2C(=N)N(C=N5)CCN6CCOCC6)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC5=C2C(=N)N(C=N5)CCN6CCOCC6)OC |
Synonyms |
10-(2-Morpholinoethyl)-11-imino-12-(m,p-dimethoxyphenyl)-10,11-dihydro-12H-naphtho[1',2':5,6]-pyrano [2,3-d]pyrimidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride](/img/structure/B1663704.png)


![1-Benzoyl-2-[[trans-4-[[[[2-nitro-4-(trifluoromethyl)phenyl]sulfonyl]amino]methyl]cyclohexyl]carbonyl]hydrazine](/img/structure/B1663707.png)



![2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridiniumiodide](/img/structure/B1663712.png)



![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide](/img/structure/B1663717.png)

![N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B1663727.png)
